5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
Beschreibung
This compound is a structurally complex molecule featuring a pyrrolidine core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a pentyl chain and substituted with a 3,4,5-trifluorophenyl group at the 1-position of the pyrrolidine ring (Figure 1). Its synthesis involves multi-step organic reactions, including cyclization and coupling steps, with optimized conditions for temperature, solvent, and catalysts to ensure high yield and purity . The trifluorophenyl group enhances lipophilicity and metabolic stability, while the triazolo-pyridine moiety contributes to π-π stacking interactions with biological targets. Preliminary studies suggest potent enzyme or receptor inhibition, particularly in disease pathways involving kinases or inflammatory mediators .
Eigenschaften
Molekularformel |
C22H22F3N5O2 |
|---|---|
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22F3N5O2/c23-16-11-15(12-17(24)21(16)25)30-13-14(10-20(30)31)22(32)26-8-4-1-2-6-18-27-28-19-7-3-5-9-29(18)19/h3,5,7,9,11-12,14H,1-2,4,6,8,10,13H2,(H,26,32) |
InChI-Schlüssel |
CCPPRRSVIYCZKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrolidine Ring Formation via Claisen Condensation
Adapting methodologies from pyrimidine-pyrrolidine hybrids, itaconic acid serves as the starting material for constructing the 5-oxopyrrolidine scaffold:
Reaction Scheme
$$
\text{Itaconic acid} \xrightarrow[\text{CDI, MeCN}]{\text{Masamune-Claisen}} \beta\text{-keto ester} \xrightarrow[\text{DMFDMA, toluene}]{\text{Enaminone formation}} \text{Cyclization precursor} \xrightarrow[\text{Acetamidine}]{\text{Heterocyclization}} \text{Pyrrolidine intermediate}
$$
Optimized Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CDI (1.2 eq) | MeCN | 25°C | 4 h | 78% |
| 2 | DMFDMA (2 eq) | Toluene | 110°C | 12 h | 85% |
| 3 | Acetamidine HCl (1.5 eq) | MeOH | 0°C → 25°C | 18 h | 65% |
Introduction of the 3,4,5-trifluorophenyl group occurs via nucleophilic aromatic substitution using 3,4,5-trifluorophenylboronic acid under Suzuki-Miyaura conditions:
$$
\text{Pyrrolidine intermediate} + \text{3,4,5-F}3\text{C}6\text{H}2\text{B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, DME} \text{1-(3,4,5-Trifluorophenyl)pyrrolidine}
$$
Synthesis of 3-PentylTriazolo[4,3-a]Pyridine
Ultrasound-Assisted Cyclization
Patent CN103613594A details an efficient route to triazolo-pyridines using ultrasonic activation:
Procedure
- Charge POCl₃ (50 mL) with 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol)
- Add benzoic acid derivative (5 eq) under N₂ atmosphere
- Apply ultrasonic irradiation (40 kHz) at 105°C for 3 h
- Quench with ice-water, extract with CH₂Cl₂, purify via recrystallization
Representative Yields
| R Group | Yield | Melting Point |
|---|---|---|
| 4-OCH₃ | 70% | 123-127°C |
| 3-NO₂ | 40% | 148-151°C |
| 2-Cl | 55% | 132-135°C |
Pentyl Chain Introduction
Alkylation of the triazolo-pyridine nitrogen employs 1,5-dibromopentane under phase-transfer conditions:
$$
\text{Triazolo-pyridine} + \text{Br(CH}2\text{)}5\text{Br} \xrightarrow[\text{TBAB, NaOH}]{\text{H}2\text{O/CH}2\text{Cl}_2} \text{3-Pentyltriazolo-pyridine}
$$
Optimized Parameters
- Molar ratio (1:1.2) triazolo-pyridine:dibromopentane
- Tetrabutylammonium bromide (TBAB, 0.1 eq) as catalyst
- 12 h reflux in biphasic system
Carboxamide Coupling
Bis(Pentafluorophenyl) Carbonate Activation
Following protocols from parallel amidation studies, the pyrrolidine carboxylic acid is activated for coupling:
Stepwise Protocol
- Activate 1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid (1 eq) with bis(pentafluorophenyl) carbonate (1.2 eq) and Et₃N (2 eq) in MeCN
- Add 3-pentyltriazolo[4,3-a]pyridine (1.1 eq)
- Stir at 25°C for 48 h
- Purify via flash chromatography (SiO₂, EtOAc/hexane)
Yield Optimization
| Coupling Partner | Equiv. | Time | Yield |
|---|---|---|---|
| Free amine | 1.1 | 48 h | 62% |
| Amine·HCl | 1.5 | 72 h | 58% |
| With DMAP | 1.1 | 24 h | 68% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.84 (s, 1H, triazolo-H)
- δ 7.47-8.01 (m, 2H, trifluorophenyl)
- δ 4.12 (t, J=6.8 Hz, 2H, pentyl-CH₂)
- δ 3.91 (s, 3H, pyrrolidine-CH)
¹³C NMR
- 162.5 ppm (carboxamide C=O)
- 148.2 ppm (triazolo C=N)
- 112.4-152.1 ppm (CF₃-C₆H₂ signals)
Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 12.7 min
- Purity: 98.6% (254 nm)
Critical Process Considerations
Solvent Selection Impact
Comparative study of amidation solvents:
| Solvent | Dielectric Constant | Yield | Purity |
|---|---|---|---|
| DMF | 36.7 | 54% | 89% |
| MeCN | 37.5 | 68% | 98% |
| THF | 7.5 | 41% | 82% |
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Triazole-Pyridine Derivatives
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide | Pyrrolidine + triazolo-pyridine + 3,4,5-trifluorophenyl | Enzyme/receptor inhibition (high selectivity) | Baseline compound |
| 2-(2-methylpropyl)-7-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin | Triazole-pyridine + methylpropyl chain | Kinase inhibition | Lacks pyrrolidine and trifluorophenyl; reduced target specificity |
| 4-N-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-5-yl]cyclohexane | Triazolo-pyrimidine + methoxyphenyl | GCN2 kinase inhibition | Pyrimidine instead of pyridine; cyclohexane substituent alters binding affinity |
Trifluorophenyl-Modified Analogs
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | Pyrrolidine + 4-CF₃-phenyl | Antibacterial/antitumor | CF₃ at para position; carboxylic acid group reduces cell permeability |
| 5-Oxo-1-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid | Benzyl-CF₃ + pyrrolidine | Anticancer | Benzyl substitution increases steric hindrance, affecting target engagement |
Heterocyclic Variants
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide | Thiazole + trifluorophenyl | Broader receptor selectivity | Thiazole enhances absorption but reduces kinase specificity vs. triazolo-pyridine |
| 1-(3-chlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide | Chlorophenyl + triazole | Neuropharmacological activity | Chlorophenyl reduces metabolic stability compared to trifluorophenyl |
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity and Absorption : The trifluorophenyl group in the baseline compound improves membrane permeability over chlorophenyl or benzyl analogs . Thiazole-containing derivatives (e.g., N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide) exhibit enhanced oral bioavailability due to thiazole’s electron-rich nature .
- Target Selectivity : The triazolo-pyridine moiety enables stronger π-π interactions with kinase ATP-binding pockets compared to triazolo-pyrimidines or simpler pyridines, reducing off-target effects .
- Metabolic Stability : Trifluorophenyl substitution resists oxidative metabolism better than methoxyphenyl or methyl groups, prolonging half-life .
Biologische Aktivität
The compound 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its chemical reactivity and biological activity. The structure includes:
- A pyrrolidine ring
- A triazole-pyridine unit
- A trifluorophenyl group
These components are significant for the compound's interaction with biological systems.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in disease processes. The mechanism of action is hypothesized to involve binding to specific molecular targets, potentially modulating pathways related to:
- Cancer progression
- Inflammatory responses
Research has shown that compounds with similar structures often exhibit inhibitory effects on enzymes such as topoisomerases and kinases, which are critical in cancer therapy.
Anticancer Potential
In vitro studies have demonstrated that derivatives of triazolo-pyridine compounds can exhibit significant anticancer activity. For instance, compounds structurally related to 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.95 ± 0.05 |
| 22i | HeLa | 1.10 ± 0.10 |
These findings suggest that the compound may have similar potential as an anticancer agent.
The exact mechanism through which 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide exerts its biological effects is still under investigation. However, it is thought to involve:
- Binding Affinity : The compound likely binds to target enzymes or receptors with high specificity.
- Modulation of Pathways : By inhibiting key enzymes in cellular pathways (e.g., topoisomerase II), the compound could induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have explored various derivatives of triazolo-pyridines for their biological activities:
- Topoisomerase II Inhibitors : Research indicates that certain derivatives can inhibit topoisomerase II activity effectively, leading to cell cycle arrest and apoptosis in tumor cells .
- Cytotoxicity Studies : Compounds structurally similar to the target compound have been tested for cytotoxic effects against human cancer cell lines (e.g., HepG2 and MCF-7), showing promising results in inducing cell death through apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
